Methyl 2-((benzo[d]thiazol-2-ylsulfonyl)methyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-((benzo[d]thiazol-2-ylsulfonyl)methyl)benzoate is a complex organic compound that features a benzo[d]thiazole ring system. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the benzo[d]thiazole moiety imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((benzo[d]thiazol-2-ylsulfonyl)methyl)benzoate typically involves the reaction of benzo[d]thiazole derivatives with sulfonyl chlorides and methyl benzoate. One common method includes the following steps:
Formation of the benzo[d]thiazole ring: This can be achieved by cyclization of 2-aminobenzenethiol with a suitable aldehyde.
Sulfonylation: The benzo[d]thiazole derivative is then reacted with a sulfonyl chloride in the presence of a base such as triethylamine to form the sulfonylated intermediate.
Esterification: Finally, the sulfonylated intermediate is esterified with methyl benzoate under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((benzo[d]thiazol-2-ylsulfonyl)methyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzo[d]thiazole ring, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted benzo[d]thiazole derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Studied for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of Methyl 2-((benzo[d]thiazol-2-ylsulfonyl)methyl)benzoate involves its interaction with specific molecular targets. The benzo[d]thiazole moiety can interact with enzymes and proteins, potentially inhibiting their activity. This interaction is often mediated through hydrogen bonding and hydrophobic interactions, affecting the biological pathways involved in disease progression .
Comparison with Similar Compounds
Similar Compounds
Benzo[d]thiazole: A simpler compound with similar biological activities.
Sulfonylated benzoates: Compounds with similar structural features and reactivity.
Thiazole derivatives: Compounds with a thiazole ring system and various substituents.
Uniqueness
Methyl 2-((benzo[d]thiazol-2-ylsulfonyl)methyl)benzoate is unique due to the combination of the benzo[d]thiazole ring and the sulfonyl methyl benzoate moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Biological Activity
Methyl 2-((benzo[d]thiazol-2-ylsulfonyl)methyl)benzoate, identified by its CAS number 1213268-11-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
Molecular Formula: C₁₆H₁₃N₁O₄S₂
Molecular Weight: 347.41 g/mol
Storage Conditions: Sealed in dry conditions at 2-8°C
The biological activity of this compound can be attributed to its interaction with various biochemical pathways. Its structure suggests potential inhibitory effects on enzymes involved in metabolic processes, particularly those related to oxidative stress and inflammation.
Enzyme Inhibition
-
Tyrosinase Inhibition:
- Tyrosinase is a critical enzyme in melanin biosynthesis. Compounds similar to this compound have demonstrated significant inhibition of tyrosinase activity, which is crucial for treating hyperpigmentation disorders. For instance, analogs derived from similar structures have shown IC50 values indicating potent inhibitory effects against mushroom tyrosinase .
- Acetylcholinesterase Inhibition:
In Vitro Studies
In vitro assays have been conducted to evaluate the cytotoxicity and enzyme inhibitory activities of this compound:
- Cytotoxicity:
- Tyrosinase Activity:
Case Studies and Research Findings
- Study on Tyrosinase Inhibitors:
- Neuroprotective Potential:
Summary of Biological Activities
Properties
Molecular Formula |
C16H13NO4S2 |
---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
methyl 2-(1,3-benzothiazol-2-ylsulfonylmethyl)benzoate |
InChI |
InChI=1S/C16H13NO4S2/c1-21-15(18)12-7-3-2-6-11(12)10-23(19,20)16-17-13-8-4-5-9-14(13)22-16/h2-9H,10H2,1H3 |
InChI Key |
DGCZKOBBJGCRIA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1CS(=O)(=O)C2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.